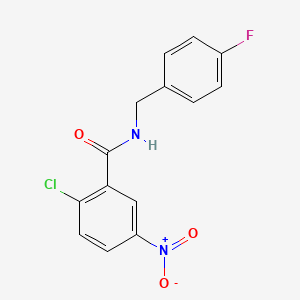
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide, also known as CFN-001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFN-001 belongs to the class of N-benzylideneaniline derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide is not fully understood. However, studies have suggested that 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide may exert its anti-inflammatory and anticancer activities through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, and the phosphorylation of extracellular signal-regulated kinase (ERK), a key regulator of the MAPK pathway.
Biochemical and Physiological Effects:
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been reported to exhibit various biochemical and physiological effects. Studies have shown that 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC). 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has also been shown to exhibit potent anti-inflammatory and anticancer activities at relatively low concentrations. However, 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has some limitations for lab experiments. It is relatively unstable and can degrade over time, especially in the presence of light and moisture. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide is also insoluble in water, which can limit its use in certain experiments.
Orientations Futures
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has shown great potential for the development of new anti-inflammatory and anticancer drugs. Further studies are needed to elucidate the mechanism of action of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide and to identify its molecular targets. In addition, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide in vivo. Future studies should also focus on the development of new synthetic methods for 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide and its analogs, which may exhibit improved pharmacological properties. Finally, studies are needed to evaluate the safety and efficacy of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide involves a multistep process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzylamine to obtain the corresponding amide. The amide is further reacted with 2-hydroxybenzaldehyde to obtain the final product, 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide. The overall yield of the synthesis is approximately 45%.
Applications De Recherche Scientifique
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anti-inflammatory and anticancer activities. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Propriétés
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-13-6-5-11(18(20)21)7-12(13)14(19)17-8-9-1-3-10(16)4-2-9/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMKVCNWPHLKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

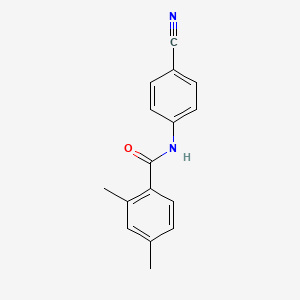
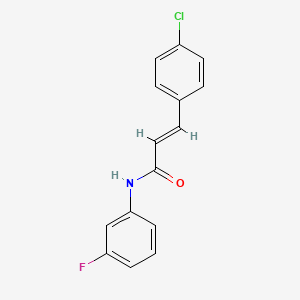
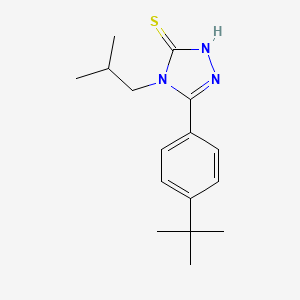
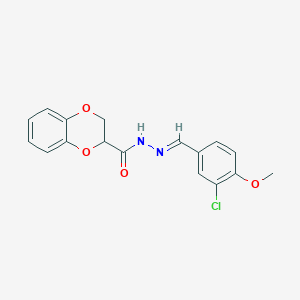
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
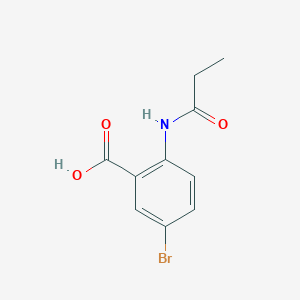
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)



![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)